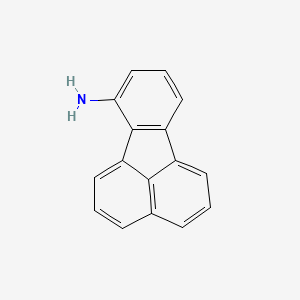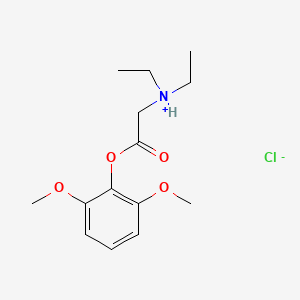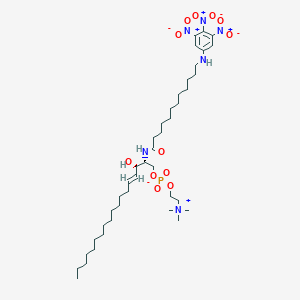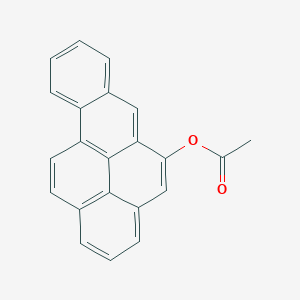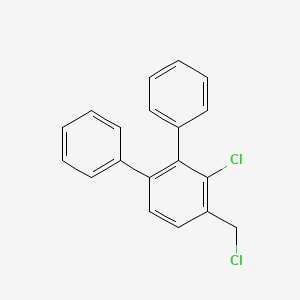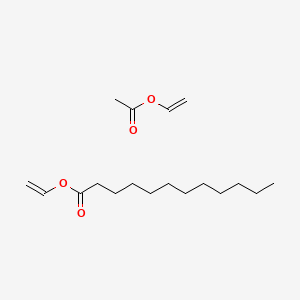
Ethenyl acetate;ethenyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a polymer formed from the esterification of ethenyl acetate and ethenyl dodecanoate. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;ethenyl dodecanoate typically involves the esterification reaction between ethenyl acetate and dodecanoic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under controlled temperature conditions to optimize yield and purity . The esterification process involves heating the reactants with a large excess of water containing a strong-acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of reactive distillation columns and auxiliary chemical reactions to enhance yield and purity . The production pathways are optimized for energy efficiency, economy, and safety.
Chemical Reactions Analysis
Types of Reactions
Ethenyl acetate;ethenyl dodecanoate undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carboxylic acids and alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Involves the use of a strong base like sodium hydroxide or potassium hydroxide.
Transesterification: Typically uses alcohols and may require a catalyst to proceed efficiently.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Transesterification: Produces different esters depending on the alcohol used in the reaction.
Scientific Research Applications
Ethenyl acetate;ethenyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Mechanism of Action
The mechanism of action of ethenyl acetate;ethenyl dodecanoate involves its interaction with molecular targets through esterification and hydrolysis reactions. The compound can form hydrogen bonds and interact with various functional groups, influencing its reactivity and applications . The pathways involved include nucleophilic attack on the carbonyl carbon and proton transfer mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar esterification and hydrolysis reactions.
Methyl butyrate: Another ester with comparable chemical properties.
Uniqueness
Ethenyl acetate;ethenyl dodecanoate is unique due to its polymeric nature and the combination of ethenyl acetate and dodecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various industries .
Properties
CAS No. |
26354-30-3 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethenyl acetate;ethenyl dodecanoate |
InChI |
InChI=1S/C14H26O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2;1-3-6-4(2)5/h4H,2-3,5-13H2,1H3;3H,1H2,2H3 |
InChI Key |
UXAYDBNWIBJTRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC=C.CC(=O)OC=C |
Related CAS |
26354-30-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


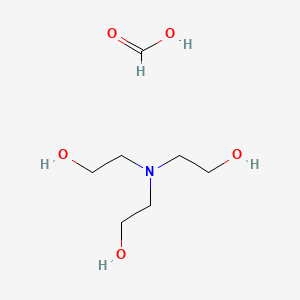
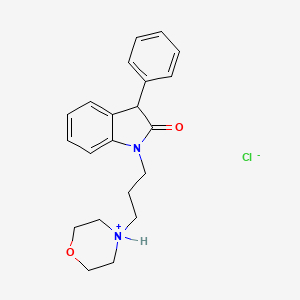
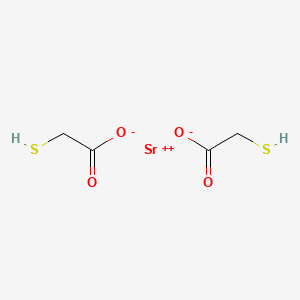

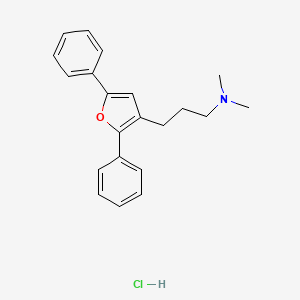

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
